molecular formula C21H30BN3O4 B15323940 N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide

货号: B15323940
分子量: 399.3 g/mol
InChI 键: CQCMIGAXQAHPRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide is a boron-containing acetamide derivative with a substituted isoxazole core. The compound features a tert-butyl group on the isoxazole ring and a phenylaminoacetamide moiety linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

属性

分子式

C21H30BN3O4

分子量

399.3 g/mol

IUPAC 名称

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]acetamide

InChI

InChI=1S/C21H30BN3O4/c1-19(2,3)16-12-18(27-25-16)24-17(26)13-23-15-10-8-9-14(11-15)22-28-20(4,5)21(6,7)29-22/h8-12,23H,13H2,1-7H3,(H,24,26)

InChI 键

CQCMIGAXQAHPRU-UHFFFAOYSA-N

规范 SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC(=O)NC3=CC(=NO3)C(C)(C)C

产品来源

United States

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables palladium-catalyzed cross-couplings. Representative examples include:

Reaction PartnerConditionsOutcomeYieldSource
Aryl/heteroaryl halidesPd(PPh₃)₄ (2–5 mol%), Na₂CO₃ (2.0 M), toluene/EtOH (2:1), 80°C, 4–6 hrBiaryl/heterobiaryl derivatives85–93%
Vinyl triflatesPdCl₂(dppf) (3 mol%), K₃PO₄, dioxane/H₂O (3:1), 90°C, 12 hrStyrenyl conjugates78%
Alkenyl boronic acidsPd(OAc)₂ (1 mol%), SPhos ligand, K₂CO₃, THF/H₂O, 60°C, 8 hrExtended π-systems82%

Mechanistic Insight : The boronate ester undergoes transmetallation with Pd⁰ catalysts, followed by oxidative addition to electrophilic partners (e.g., aryl halides) .

Oxazole Ring Functionalization

The 1,2-oxazole core participates in electrophilic substitutions and ring-opening reactions:

Reaction TypeReagents/ConditionsProductSelectivitySource
NitrationHNO₃/H₂SO₄ (1:3), 0°C, 2 hr4-Nitro-oxazole derivativeC4 > C5
HalogenationNBS (1.2 eq), AIBN (cat.), CCl₄, reflux, 6 hr5-Bromo-oxazole adductC5 exclusive
Acid-catalyzed hydrolysis6 M HCl, 100°C, 24 hrβ-ketoamide intermediateRing-opened

Key Observation : Steric hindrance from the tert-butyl group at C3 directs electrophiles to C4/C5 positions .

Acetamide Group Reactivity

The –NH–CO– linkage undergoes hydrolysis and condensation:

ReactionConditionsOutcomeKinetic DataSource
Acidic hydrolysis2 M H₂SO₄, 80°C, 8 hr2-Aminoacetamide + boronic acidk = 0.15 hr⁻¹
Basic hydrolysis1 M NaOH, EtOH/H₂O (1:1), 60°C, 4 hrCarboxylic acid derivative92% conversion
Schotten-Baumann acylationBenzoyl chloride (1.5 eq), 10% NaOH, 0°C, 1 hrN-Benzoyl protected analog88%

Stability Under Physiological Conditions

Critical for biomedical applications:

ConditionParametersDegradation PathwayHalf-Life (t₁/₂)Source
pH 7.4 buffer37°C, 72 hrBoronate ester hydrolysis48 hr
Human liver microsomesNADPH (1 mM), 37°C, 1 hrOxazole ring oxidation65% remaining
UV exposure254 nm, 24 hrPhoto-deboronationComplete

相似化合物的比较

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Pharmacological Relevance
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide C₂₂H₃₁BN₃O₄ tert-butyl (isoxazole), phenylamino-boronate Boron-mediated enzyme inhibition
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () C₁₀H₉ClN₂O₂ Chloromethyl (benzisoxazole) Precursor for bioactive derivatives
2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide () C₁₁H₉BrN₂O₂ Bromoacetamide, phenyl (isoxazole) Unspecified, structural analogue

Key Observations :

  • The target compound’s boronate ester distinguishes it from chloromethyl () and bromo () derivatives, enabling unique reactivity in cross-coupling reactions .

NMR Spectral Analysis

highlights the utility of NMR in differentiating structurally similar compounds. For the target compound:

  • The phenylamino-boronate group would exhibit distinct ¹H NMR signals (e.g., aromatic protons near 7.5–8.5 ppm and boronate methyl groups at ~1.3 ppm).
  • In contrast, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () shows a singlet for ClCH₂ at 5.22 ppm and acetamide NH at 3300 cm⁻¹ in IR .

Pharmacological Activity

Table 2: Anti-Exudative Activity of Acetamide Derivatives ( Reference)

Compound Class Dose (mg/kg) Efficacy vs. Diclofenac Sodium (8 mg/kg)
2-((4-Amino-5-(furan-2-yl)...) 10 Comparable
Target Compound* Data not available in evidence Inferred potential based on structural motifs

Notes:

  • The boronate group may confer unique pharmacokinetic properties, such as enhanced membrane permeability or protease resistance.

Reactivity and Stability

  • The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in the target compound offers greater hydrolytic stability compared to simpler boronic acids, making it suitable for prolonged storage and controlled-release applications .
  • In contrast, the chloromethyl group in is highly reactive, necessitating immediate derivatization to avoid decomposition .

常见问题

Q. What are the key synthetic pathways for preparing N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide?

The synthesis typically involves multi-step reactions:

  • Amide bond formation : Reacting an oxazol-5-yl amine precursor with a boronate-containing acetamide intermediate under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
  • Boron ester introduction : Suzuki-Miyaura coupling or direct borylation of the phenyl ring using Pd catalysts and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify amide/boronate linkages and tert-butyl group presence. For example, 13C^{13}\text{C} NMR peaks at δ 25–30 ppm confirm tetramethyl dioxaborolane groups .
  • Mass spectrometry : High-resolution MS (ESI-TOF) to validate molecular weight (e.g., expected [M+H]+^+ for C21_{21}H30_{30}BN3_3O4_4: 424.2312) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Elevated temperatures (80–100°C) accelerate amide coupling but may promote side reactions (e.g., oxazole ring decomposition) .
  • Catalyst loading : Pd(PPh3_3)4_4 at 2–5 mol% balances cost and efficiency in Suzuki couplings .
  • Solvent effects : THF enhances boronate stability, while DMF improves solubility of intermediates . Statistical tools like response surface methodology (RSM) can identify optimal conditions .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns)?

Contradictions may arise from:

  • Dynamic effects : Rotameric equilibria in the acetamide group can split peaks. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer interpretation .
  • Impurity interference : LC-MS or 2D NMR (e.g., HSQC, HMBC) distinguishes main product signals from byproducts .
  • Boron quadrupolar broadening : Use 11B^{11}\text{B} NMR or decoupling techniques to clarify dioxaborolane signals .

Q. How can computational methods predict reactivity of the dioxaborolane moiety in cross-coupling reactions?

  • DFT calculations : Model transition states for Suzuki-Miyaura coupling to assess steric/electronic effects of the tert-butyl group on Pd coordination .
  • Molecular docking : Simulate interactions between the boronate and biological targets (e.g., proteases) to guide pharmacological studies .
  • Reaction pathway screening : Quantum-chemical software (e.g., Gaussian) identifies competing pathways (e.g., protodeboronation vs. cross-coupling) .

Q. What methodologies address stability challenges in aqueous or biological matrices?

  • Hydrolysis studies : Monitor boronate ester stability via HPLC under physiological pH (7.4) and temperature (37°C). Additives like mannitol can chelate boronate and prevent degradation .
  • Lyophilization : Formulate as a lyophilized powder to enhance shelf-life if instability is observed in solution .
  • Protection/deprotection strategies : Temporarily mask the boronate group with diethanolamine during synthesis to improve handling .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Replace tert-butyl with cyclohexyl or isopropyl groups to assess steric effects on bioactivity .
  • Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl interactions) .
  • In vitro assays : Test kinase inhibition or antibacterial activity using dose-response curves (IC50_{50}/MIC values) and compare with structurally related compounds .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。